molecular formula C9H11FO B6322209 1-Ethoxy-2-fluoro-3-methylbenzene CAS No. 1698630-04-4

1-Ethoxy-2-fluoro-3-methylbenzene

Cat. No. B6322209
CAS RN: 1698630-04-4
M. Wt: 154.18 g/mol
InChI Key: BOGPPCQYNOSNPD-UHFFFAOYSA-N
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Description

1-Ethoxy-2-fluoro-3-methylbenzene is a chemical compound with the molecular formula C9H11FO . It has a molecular weight of 154.18 . The compound is a liquid at room temperature .


Synthesis Analysis

The synthesis of this compound could involve electrophilic aromatic substitution . This is a two-step mechanism where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C9H11FO/c1-3-11-8-6-4-5-7(2)9(8)10/h4-6H,3H2,1-2H3 . This indicates that the compound contains nine carbon atoms, eleven hydrogen atoms, one fluorine atom, and one oxygen atom .


Chemical Reactions Analysis

This compound can undergo electrophilic aromatic substitution . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 154.18 . The compound should be stored at a temperature between 2-8°C .

Mechanism of Action

1-Ethoxy-2-fluoro-3-methylbenzene is an electrophilic reagent, meaning that it is capable of reacting with nucleophiles. It is a strong Lewis acid and is capable of forming covalent bonds with nucleophiles. In particular, it is capable of forming covalent bonds with carbon atoms, oxygen atoms, and nitrogen atoms.
Biochemical and Physiological Effects
This compound is not known to have any biochemical or physiological effects. It is a non-toxic compound and is not known to be a carcinogen.

Advantages and Limitations for Lab Experiments

1-Ethoxy-2-fluoro-3-methylbenzene is a useful reagent for organic synthesis experiments in the laboratory. It is easy to synthesize and is relatively inexpensive. It is also relatively stable, making it suitable for use in long-term experiments. However, it is a highly reactive compound and must be handled with care.

Future Directions

1-Ethoxy-2-fluoro-3-methylbenzene has potential applications in the development of new pharmaceuticals and agrochemicals. It could also be used as a catalyst in the synthesis of polymers. Additionally, it could be used as a starting material in the synthesis of heterocyclic compounds. Furthermore, it could be used as a reagent in the synthesis of other organic compounds. Finally, it could be used as a starting material for the synthesis of new materials with novel properties.

Synthesis Methods

1-Ethoxy-2-fluoro-3-methylbenzene is synthesized by the reaction of 1-chloro-2-fluoro-3-methylbenzene and diethyl ether in the presence of a base catalyst such as sodium hydroxide. This reaction is known as the Williamson ether synthesis. The reaction proceeds in two steps: first, a nucleophilic substitution reaction occurs between the chlorine atom and the ether, forming an alkyloxy group; second, a dehydration reaction occurs between the alkyloxy group and the fluorine atom, forming this compound.

Scientific Research Applications

1-Ethoxy-2-fluoro-3-methylbenzene is used in a variety of scientific research applications. It is used as a reagent in the synthesis of a variety of organic compounds, such as heterocyclic compounds and pharmaceuticals. It is also used as a catalyst in the synthesis of polymers and as a starting material in the synthesis of agrochemicals.

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with the compound include H315, H319, and H335 . Precautionary statements include P261, P305, P351, and P338 .

properties

IUPAC Name

1-ethoxy-2-fluoro-3-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO/c1-3-11-8-6-4-5-7(2)9(8)10/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOGPPCQYNOSNPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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